Home > Products > Screening Compounds P146056 > N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide -

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide

Catalog Number: EVT-4495008
CAS Number:
Molecular Formula: C8H11BrClN3O
Molecular Weight: 280.55 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[(3,4-Dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole

  • Compound Description: This compound is a novel high-energy density material. []
  • Relevance: This compound shares the core 1H-pyrazole ring structure with N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide. Both compounds feature substituents at the 1-position of the pyrazole ring, highlighting the importance of this position for designing molecules with energetic properties. []

(E)-3-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-1-yl]-2-propenal

  • Compound Description: The title compound features a pyrazole ring with shorter C—N bonds than a typical single bond but longer than a double bond, suggesting electron delocalization within the ring. []
  • Relevance: The presence of a substituted phenyl ring at the 1-position of the pyrazole ring in this compound mirrors the substitution pattern observed in N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide, emphasizing the significance of aryl substituents at this position. []

4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound represents a pyrazoline derivative characterized by a thiazole ring substituent. []
  • Relevance: The presence of a bromine atom at the 4-position of the pyrazole ring in this compound directly corresponds to the bromine substituent in N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide, showcasing the potential application of halogenated pyrazoles in various chemical scaffolds. []

Bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate

  • Compound Description: This compound is a charge-neutral iron(II) complex with a distorted pseudo-octahedral coordination environment. []
  • Relevance: This complex incorporates a 1H-pyrazole ring as part of a larger ligand system, highlighting the versatility of pyrazole derivatives in coordinating metal ions. This highlights a broader application of pyrazole-containing compounds, although N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide itself does not feature a metal complex. []

(E)-3-(4-Methoxyphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]prop-2-enal

  • Compound Description: This compound is structurally similar to (E)-3-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-1-yl]-2-propenal, differing only in the presence of methoxy groups instead of methyl groups on the phenyl rings. []
  • Relevance: The similarities in the core structure, including the propenal moiety and the 1,3-disubstitution pattern on the pyrazole ring, underscore the significance of these structural features in potentially influencing biological activity, although the specific activities of these compounds are not discussed in the provided context. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound was synthesized by reacting a specific pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide, resulting in a cyclized product confirmed through spectroscopic analysis. []
  • Relevance: Both this compound and N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide feature an acetamide group connected to a heterocyclic system containing a pyrazole ring. This structural similarity points to potential shared synthetic pathways or biological targets for these compounds. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

  • Compound Description: This group of compounds were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7. []
  • Relevance: These derivatives share the common structural motif of a 1H-pyrazole ring substituted at the 1-position with a complex side chain, similar to N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide. This highlights the potential of exploring various substituents at this position to modulate biological activity. []

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole

  • Compound Description: This compound contains a pyrazoline ring, featuring chloro and fluoro substituents on the phenyl rings attached to the pyrazoline core. [, ]
  • Relevance: This compound and N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide both exemplify the utilization of halogenated phenyl rings as substituents in pyrazole-containing molecules. This emphasizes the potential significance of halogen substitution in modulating the properties of these compounds. [, ]

Bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

  • Compound Description: This compound is a charge-neutral iron(II) complex with a low-spin state. The molecules are connected through various weak interactions, including C—H⋯N, C—H⋯C hydrogen bonds, and C—H⋯π interactions. []
  • Relevance: Similar to the previous iron(II) complex, this compound showcases the ability of pyrazole rings to participate in metal coordination complexes, even when incorporated into intricate ligand systems. This emphasizes the diverse coordination chemistry possible with pyrazole-based ligands. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

  • Compound Description: This compound contains a pyrazoline ring with a thiazole substituent, similar to another compound mentioned earlier. This molecule shows a complex arrangement of phenyl, triazolyl, thiazolyl, pyrazolyl, tolyl, and fluorophenyl rings, with specific twist angles between them. []
  • Relevance: The presence of a fluorophenyl substituent attached to the pyrazoline ring in this compound directly corresponds to the bromo substituent in N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide. This highlights a consistent approach in using halogenated aromatic rings to modify the chemical properties of these compounds. []
  • Compound Description: This compound contains a pyrazoline ring with a hydroxyl group at the 5-position and exhibits intermolecular hydrogen bonding. []
  • Relevance: The presence of a chlorophenyl substituent attached to the pyrazoline ring in this compound directly corresponds to the bromo substituent in N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide, highlighting the use of halogenated aromatic rings as common substituents. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This compound is a novel teraryl oxazolidinone with promising antimicrobial activity and an improved safety profile compared to existing drugs. []
  • Relevance: This compound features an acetamide group linked to a complex heterocyclic system containing a pyrazole ring. This structural similarity to N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide points toward the potential of exploring the biological activity of the target compound in similar applications. []
  • Compound Description: These novel compounds were synthesized using a one-pot multicomponent reaction strategy. []
  • Relevance: While structurally distinct from the target compound, this series highlights the use of pyrazole derivatives as building blocks for creating complex heterocyclic compounds, potentially relevant to future explorations of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide. []
  • Compound Description: This compound is a new copper(II) complex synthesized with a pyrazole-containing ligand. This complex demonstrated intriguing biological activity, including PTP1B inhibition and antiproliferative effects against MCF7 breast cancer cells. []
  • Relevance: Although N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide does not contain a metal center, this study highlights the potential of incorporating similar pyrazole-based ligands into metal complexes, potentially leading to interesting biological properties. []

3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one ethanol monosolvate

  • Compound Description: This compound is an ethanol solvate where the pyrazole ring adopts a specific conformation relative to other aromatic rings in the structure. []
  • Relevance: This compound, although structurally distinct in its core framework, emphasizes the significance of considering conformational preferences of the pyrazole ring when analyzing the structure-activity relationships of related compounds like N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide. []
  • Compound Description: Inspired by known tubulin polymerization inhibitors, this series was designed and evaluated for antiproliferative activity against cancer cell lines. []
  • Relevance: These compounds, despite being structurally different from the target compound, emphasize the potential of acetamide derivatives, a functional group present in N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide, in medicinal chemistry, particularly for anticancer drug development. []

3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines

  • Compound Description: This series of pyrazole derivatives exhibited significant biological activities, including platelet antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory effects in animal models. []
  • Relevance: While structurally diverse from the target compound, this study highlights the broad spectrum of biological activities associated with substituted pyrazole derivatives, suggesting a potential for exploring various pharmacological applications of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide. []
  • Compound Description: This celecoxib derivative acts as a PDK1 inhibitor and demonstrates anticancer effects by inhibiting YB-1 and EGFR expression in basal-like breast cancer. [, ]
  • Relevance: OSU-03012 shares the acetamide moiety and a substituted pyrazole ring with N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide. The structural similarities, along with its biological activities, might provide insights into potential mechanisms and applications for the target compound. [, ]
  • Compound Description: These compounds are tungsten complexes containing pyrazole rings within their ligand systems. The study explores their synthesis, structures, and spectroscopic properties, providing insights into the coordination chemistry of these metal complexes. []
  • Relevance: Although not directly comparable to N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide, these complexes demonstrate the versatile nature of pyrazole-based ligands in coordinating with various metal centers, showcasing the broader applications of pyrazole chemistry. []

4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

  • Compound Description: This compound features a central pyrazole ring with a benzenesulfonamide substituent and a conjugated side chain containing a hydroxy group. []
  • Relevance: The presence of a fluoroanilino substituent in this compound, while structurally distinct from the target compound, underscores the use of substituted anilines in conjunction with pyrazole rings in medicinal chemistry, indicating potential exploration avenues for N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide derivatives. []
  • Compound Description: This study focuses on synthesizing hybrid molecules by combining acridines or tetrahydrodipyrazolopyridines with a pyrazole-containing acetamide unit, aiming to create novel compounds with potentially enhanced biological properties. []
  • Relevance: Although structurally distinct from the target compound, this study highlights the potential of creating hybrid molecules by combining different pharmacophores, including pyrazoles and acetamides, as a strategy for discovering new drug candidates. []

(E,E)-4-{4-[3-(4-Chloroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

  • Compound Description: This compound, structurally similar to compound 20, also features a chloroanilino substituent and a benzenesulfonamide group, further supporting the relevance of these functional groups in pyrazole-based compounds. []
  • Relevance: The presence of a chloroanilino group, although in a different part of the molecule compared to the target compound, suggests a potential for exploring similar substitutions on the propyl chain of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide. []

5-{[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: This compound contains a pyrazole ring connected to an oxadiazolethione ring through a methylene bridge. []
  • Relevance: Although the core structures differ, both this compound and N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide demonstrate the incorporation of a halogenated phenyl ring at the 4-position of the pyrazole, suggesting the potential importance of this substitution pattern in modulating molecular properties. []
  • Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist exhibiting significant antiplatelet and antithrombotic activities in vivo. []
  • Relevance: This compound highlights the potential of pyrazole-containing molecules as therapeutic agents, particularly in cardiovascular diseases. While the structure of SAR216471 differs significantly from N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide, it showcases the diverse pharmacological applications of pyrazole-based compounds. []
  • Compound Description: This series focuses on a specific class of carbothioamides incorporating a benzoxazin-4-one moiety. []
  • Relevance: Although structurally dissimilar to the target compound, this study highlights the continued interest in exploring diverse chemical spaces around heterocyclic systems, including those containing pyrazole rings, for discovering new biologically active compounds. []
  • Compound Description: This series of compounds containing a benzotriazole moiety linked to a substituted azetidinone ring was synthesized and screened for antibacterial, antifungal, and antitubercular activities. []
  • Relevance: While structurally different from the target compound, this study emphasizes the significance of exploring various heterocyclic scaffolds, including those containing pyrazole rings, for discovering new antimicrobial agents. []

4-Bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine

  • Compound Description: This compound is a bifunctional chelate intermediate used in time-resolved fluorescence immunoassays (TRFIA). []
  • Relevance: This compound highlights a specific application of functionalized pyrazole derivatives in analytical chemistry, specifically as a chelating agent in TRFIA. Although N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide does not share this specific application, it underscores the versatility of pyrazole-based compounds in various fields. []
  • Compound Description: These are copper(II) complexes with varying nuclearity, derived from a bis(pyrazolyl)pyridine ligand. The study investigates their synthesis, structures, and redox properties. []
  • Relevance: While structurally different from the target compound, these complexes demonstrate the potential of using pyrazole-containing ligands for creating metal complexes with diverse structures and properties, illustrating the broad scope of pyrazole-based coordination chemistry. []
  • Compound Description: These two classes of compounds, featuring isoxazole rings, were synthesized in a one-pot method from 3-methylisoxazole-5-carboxylic acid. []
  • Relevance: Although structurally distinct, this study highlights the synthetic versatility of heterocyclic carboxylic acids, potentially applicable to derivatives of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide if the acetamide group is further modified. []
  • Compound Description: This series of compounds incorporates a pyrazole ring as part of a larger heterocyclic system, including a dioxaphosphepine and thiadiazole ring. []
  • Relevance: This complex structure demonstrates the incorporation of pyrazoles into elaborate molecular frameworks, potentially inspiring the design of more intricate N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide derivatives. []

N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine

  • Compound Description: This quinazoline derivative was synthesized and characterized using NMR spectroscopy and X-ray diffraction, highlighting its structural features and potential for biological activity. []
  • Relevance: This study, while focusing on a different class of heterocycles, emphasizes the use of NMR and X-ray crystallography in characterizing such compounds, providing a valuable approach for further investigating the structural features and properties of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide. []
  • Compound Description: This study reports the synthesis and characterization of a series of novel sulfonamide-containing pyrazole derivatives evaluated for their antibacterial and antioxidant properties. []
  • Relevance: While structurally distinct from the target compound, this series highlights the continued interest in developing pyrazole-based compounds for their potential medicinal applications, particularly as antibacterial and antioxidant agents. []
  • Compound Description: This study investigates the structural and photophysical properties of a rhenium(I) complex containing a pyrazole-substituted pyrazine ligand. []
  • Relevance: While not directly analogous to N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide, this study highlights the potential of pyrazole-containing ligands in influencing the properties of metal complexes, showcasing the diverse applications of pyrazole derivatives in materials science and photochemistry. []

Copper complexes of 3-(6-(1H-pyrazol-1-yl)pyridin-2-yl)pyrazol-1-ide

  • Compound Description: This study explores the synthesis, structures, and catalytic activities of copper complexes coordinated by a pincer-type pyrazolylpyridine ligand. These complexes demonstrated efficient catalytic activity in converting alcohols to nitriles or aldehydes. []
  • Relevance: Similar to previous examples, this study showcases the use of pyrazole-containing ligands in synthesizing metal complexes with diverse structures and catalytic applications. This highlights the potential of exploring N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide as a building block for designing novel ligands in coordination chemistry. []

3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives

  • Compound Description: This series of pyrazole-5-carboxamide derivatives, designed as potential non-steroidal anti-inflammatory drugs, were synthesized and characterized using ESI tandem mass spectrometry. []
  • Relevance: While structurally distinct from the target compound, this study highlights the continued interest in exploring the pharmacological potential of substituted pyrazole derivatives, especially in the context of inflammation. []
  • Compound Description: This potent and selective Akt inhibitor shows promise as an anticancer agent with reduced cutaneous toxicity compared to other Akt inhibitors. [, ]
  • Relevance: Despite being structurally different from the target compound, Hu7691 shares a pyrazole ring and an amide functional group, highlighting the potential of incorporating these moieties into drug-like molecules. [, ]
  • Compound Description: This study investigates the impact of different metal ions on the geometry and nuclearity of azide-metal(II) complexes incorporating a bis(pyrazolyl)amine ligand. []
  • Relevance: While not directly comparable to N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide, this study emphasizes the significant role of ligands in dictating the structure and properties of metal complexes, offering valuable insights for exploring potential applications of pyrazole-based ligands. []

4-(1H-pyrazol-1-yl)pyrimidine derivatives

  • Compound Description: This study designed and synthesized a series of pyrazolylpyrimidine derivatives and evaluated their herbicidal activity. []
  • Relevance: Although structurally different from the target compound, this study demonstrates the potential of pyrazole-containing heterocycles in developing new agrochemicals, highlighting the diverse applications of pyrazole derivatives beyond medicinal chemistry. []

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

  • Compound Description: This compound is a potent and selective glucagon receptor antagonist under development for treating type 2 diabetes. []
  • Relevance: While structurally distinct from the target compound, MK-0893 showcases the successful application of pyrazole-containing molecules as therapeutic agents, highlighting their potential in targeting GPCRs and treating metabolic disorders. []
  • Compound Description: This compound is proposed for treating and preventing neurodegenerative diseases. []
  • Relevance: While structurally distinct from the target compound, it demonstrates the use of propyl linkers in medicinal chemistry, which is a structural feature shared with N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide. []

5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine

  • Compound Description: This compound incorporates a pyrazoline ring connected to a pyrimidine ring, with bromine and nitro substituents on the aromatic rings. []
  • Relevance: This compound, although structurally different in its core structure, emphasizes the use of halogenated pyrazoline derivatives in medicinal chemistry, similar to the presence of a bromine substituent in N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide. []

N-(3-((4-(6-(2,2,2-\nTrifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This study describes the synthesis and evaluation of amide derivatives containing a central imidazole ring for their antibacterial activity. []
  • Relevance: While the core heterocycle differs, this study highlights the importance of exploring diverse chemical modifications, including amide substitutions, for developing new antibacterial agents, offering potential avenues for further investigation of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide derivatives. []

Properties

Product Name

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide

IUPAC Name

N-[3-(4-bromopyrazol-1-yl)propyl]-2-chloroacetamide

Molecular Formula

C8H11BrClN3O

Molecular Weight

280.55 g/mol

InChI

InChI=1S/C8H11BrClN3O/c9-7-5-12-13(6-7)3-1-2-11-8(14)4-10/h5-6H,1-4H2,(H,11,14)

InChI Key

XQULWLRSUUNWCZ-UHFFFAOYSA-N

SMILES

C1=C(C=NN1CCCNC(=O)CCl)Br

Canonical SMILES

C1=C(C=NN1CCCNC(=O)CCl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.